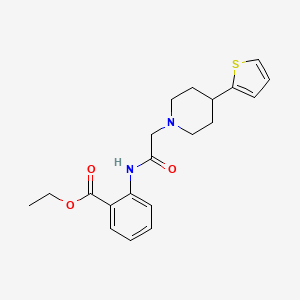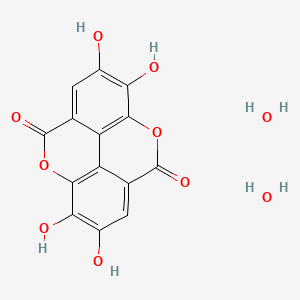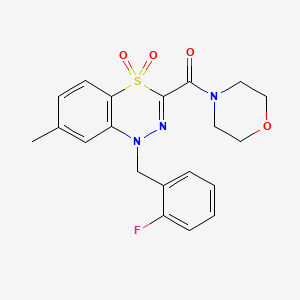
1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione” is a complex organic compound. It contains several functional groups including a fluorobenzyl group, a methyl group, a morpholinocarbonyl group, and a benzothiadiazine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring system. The fluorobenzyl and morpholinocarbonyl groups would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the fluorobenzyl group might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. It’s likely to have significant polarity due to the presence of the fluorobenzyl and morpholinocarbonyl groups .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activities
Several studies have investigated the synthesis and biological activities of compounds structurally related to 1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione. These compounds have been evaluated for their potential antibacterial and antimicrobial properties. For instance, new fluorine-containing indole-2,3-dione derivatives have been synthesized, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Joshi, Pathak, & Jain, 1981). Furthermore, benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been developed and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, demonstrating significant efficacy (Menteşe, Ülker, & Kahveci, 2015).
Larvicidal Activity
Pyrimidine linked with morpholinophenyl derivatives have been prepared and tested for larvicidal activity, showing significant effectiveness against third instar larvae. This suggests potential applications in controlling mosquito populations and preventing mosquito-borne diseases (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Synthesis and Drug Development
Compounds with structures related to 1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione have been synthesized for various applications, including the development of novel drugs. For example, novel benzamides have been synthesized as selective and potent gastrokinetic agents, showing promising results in enhancing gastric emptying activity without the dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991). Additionally, morpholinyl/piperazinylbenzothiazines have been developed and tested for their antimicrobial activity, presenting a significant potential for therapeutic applications (Sharma, Kumar, & Vats, 2011).
Antitumor Activities
Sulfonamide derivatives containing 5-flurouracil and nitrogen mustard have been designed and synthesized, exhibiting potent antitumor agents with low toxicity. This approach demonstrates the compound's potential use in cancer treatment, offering new avenues for therapeutic intervention (Huang, Lin, & Huang, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-14-6-7-18-17(12-14)24(13-15-4-2-3-5-16(15)21)22-19(29(18,26)27)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMUMMYWRQOPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)

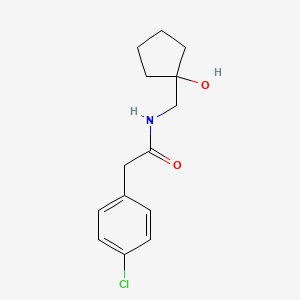
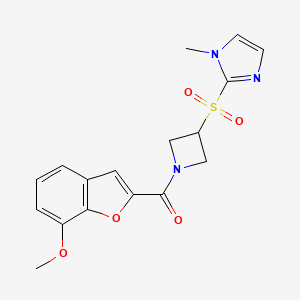
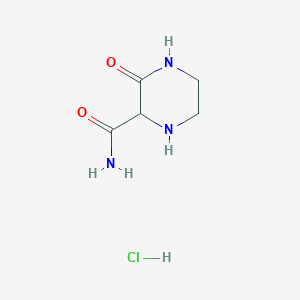
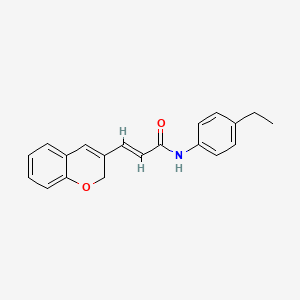
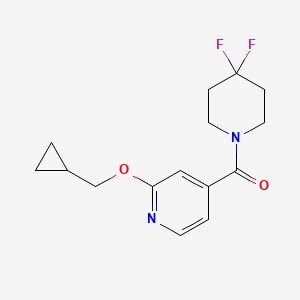

![rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide](/img/structure/B2655510.png)
